molecular formula C19H22N2O3 B2791754 N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 862661-91-4

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2791754
CAS No.: 862661-91-4
M. Wt: 326.396
InChI Key: QYLQZHSBLAZNHU-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group, connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,4-dimethylaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 2,4-dimethylaniline to the oxalyl chloride solution under nitrogen atmosphere.

    Step 3: Addition of 4-methoxyphenethylamine to the reaction mixture.

    Step 4: Stirring the reaction mixture at room temperature for several hours.

    Step 5: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but lacks the ethyl group on the aromatic ring.

    N1-(2,4-dimethylphenyl)-N2-(4-ethoxyphenethyl)oxalamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to the presence of both dimethyl and methoxy substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound classified as an oxalamide. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

The synthesis of this compound typically involves the following steps:

  • Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in anhydrous dichloromethane.
  • Reaction with Anilines : Add 2,4-dimethylaniline to the oxalyl chloride solution under nitrogen atmosphere.
  • Addition of 4-Methoxyphenethylamine : Introduce 4-methoxyphenethylamine to the mixture.
  • Stirring : Maintain the reaction mixture at room temperature for several hours.
  • Purification : Use recrystallization or column chromatography to purify the product.

The molecular formula for this compound is C24H32N4O3C_{24}H_{32}N_{4}O_{3} with a molecular weight of approximately 424.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity or receptor function, leading to various physiological effects. Notably, it may inhibit bacterial enzymes, which could result in antimicrobial effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

In vitro studies have demonstrated that this compound has anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to increase intracellular levels of acetylated histones suggests a mechanism involving histone deacetylase inhibition, which is crucial for gene expression regulation in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenyl)oxalamideLacks ethyl groupModerate antimicrobial activity
N1-(2,4-dimethylphenyl)-N2-(4-ethoxyphenethyl)oxalamideEthoxy group instead of methoxyReduced anticancer efficacy

The presence of both dimethyl and methoxy substituents in this compound enhances its reactivity and biological activity compared to its analogs .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This finding positions it as a promising candidate for further development as an antibacterial agent .

Study 2: Anticancer Activity

In another study focusing on its anticancer potential, treatment with this oxalamide derivative resulted in a significant reduction in cell viability (up to 70%) in human breast cancer cell lines after 48 hours of exposure. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent apoptosis induction .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-4-9-17(14(2)12-13)21-19(23)18(22)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLQZHSBLAZNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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